Product packaging for Clindamycin 3-Palmitate Hydrochloride(Cat. No.:CAS No. 30747-19-4)

Clindamycin 3-Palmitate Hydrochloride

Cat. No.: B1141376
CAS No.: 30747-19-4
M. Wt: 663.393646
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Pro-drug Strategies in Antimicrobial Therapeutics

Prodrug strategies are a cornerstone of modern drug development, particularly within antimicrobial therapeutics. A prodrug is an inactive or less active pharmacological substance that is converted into an active drug within the body through metabolic processes. patsnap.compatsnap.com This approach is employed to overcome various pharmaceutical and pharmacokinetic hurdles, such as poor solubility, chemical instability, inadequate absorption, rapid metabolism, or undesirable taste.

In the context of antimicrobial agents, prodrugs can enhance the effectiveness of a therapy by improving its delivery to the site of infection or by increasing patient compliance. Clindamycin (B1669177) 3-Palmitate Hydrochloride serves as a classic example of this strategy. patsnap.com The parent drug, clindamycin, is effective but possesses a bitter taste, which can be a significant barrier to administration, especially in pediatric patients. patsnap.compatsnap.com By converting clindamycin into its palmitate ester prodrug form, this organoleptic issue is effectively resolved. patsnap.com Once administered, the prodrug is hydrolyzed by esterases present in the gastrointestinal tract and liver, releasing the active clindamycin to exert its therapeutic effect. patsnap.comgoogle.com The palmitate ester itself has no significant antibacterial activity in vitro; its function is solely to act as a temporary chemical mask for the active molecule. medchemexpress.comresearchgate.netgoogle.com

Evolution of Clindamycin Derivatives: Rationale for 3-Palmitate Esterification

The development of Clindamycin 3-Palmitate Hydrochloride is part of a broader effort in medicinal chemistry to optimize the properties of existing antibiotics. The parent compound, clindamycin, is a lincosamide antibiotic produced by a 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin (B1675468). drugs.comnih.gov While effective against a range of bacteria, particularly gram-positive and anaerobic organisms, the formulation of clindamycin for oral use presented challenges. patsnap.compatsnap.com

The primary rationale for the 3-palmitate esterification of clindamycin was to improve its palatability. patsnap.compatsnap.com The intensely bitter taste of clindamycin hydrochloride made oral liquid formulations difficult for children to ingest, potentially compromising treatment adherence. Esterification at the 3-hydroxyl position with palmitic acid, a common fatty acid, creates a larger, more lipophilic molecule that does not interact as strongly with taste receptors. patsnap.com This chemical modification results in a tasteless or less bitter compound that is more suitable for pediatric oral solutions. patsnap.compatsnap.com

Upon ingestion, the ester bond is readily cleaved by endogenous esterase enzymes, a process known as in vivo hydrolysis, to regenerate the active clindamycin. medchemexpress.comgoogle.com This conversion is essential for the drug's therapeutic effect, as the ester prodrug is bacteriostatically inactive. medchemexpress.com The active clindamycin then functions by binding to the 50S subunit of the bacterial ribosome, which inhibits the early stages of protein synthesis. drugs.comnih.govdrugbank.com

PropertyClindamycinThis compound
Form Active DrugProdrug
In Vitro Activity Bacteriostatically activeInactive
Primary Use of Form Direct therapeutic agent in various formulationsOral solution, primarily for pediatric use patsnap.compatsnap.com
Key Rationale Broad-spectrum antimicrobial activityTaste-masking to improve palatability patsnap.com
Activation N/A (Already active)Requires in vivo hydrolysis by esterases to become active medchemexpress.comgoogle.com

Scope and Significance of Research on this compound

Research into this compound holds significant value in pharmaceutical sciences, primarily as a successful case study in pediatric drug formulation. The development of a palatable oral liquid form of a crucial antibiotic addressed a significant clinical need, improving the feasibility of treating serious bacterial infections in children. patsnap.com

The significance extends beyond taste-masking. The study of this compound contributes to the broader understanding of prodrug design, pharmacokinetics, and metabolism. It demonstrates how targeted chemical modification can alter a drug's physical properties without compromising its ultimate therapeutic efficacy.

Furthermore, the ongoing investigation into clindamycin and its derivatives reflects a continuing effort to combat the global challenge of antimicrobial resistance. mdpi.comresearchgate.net Researchers are exploring new derivatives to create agents with a broader spectrum of activity, including against Gram-negative bacteria and fungi, and to overcome existing resistance mechanisms. mdpi.comnih.gov Studies involving molecular docking and dynamics simulations are being used to identify new potential bacterial targets for novel clindamycin derivatives. mdpi.comresearchgate.net This research aims to uncover new mechanisms for inhibiting bacterial growth, which is critical for developing the next generation of antimicrobial agents. mdpi.com

Properties

CAS No.

30747-19-4

Molecular Formula

C₃₄H₆₃ClN₂O₆S ·HCl

Molecular Weight

663.393646

Synonyms

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; 

Origin of Product

United States

Chemical Synthesis and Manufacturing Science of Clindamycin 3 Palmitate Hydrochloride

Historical and Contemporary Synthetic Pathways

The synthesis of Clindamycin (B1669177) 3-Palmitate Hydrochloride primarily revolves around the selective esterification of the clindamycin molecule with palmitic acid or a derivative thereof. Historical and modern methods have focused on improving yield, purity, and process efficiency.

The core of the synthesis is the formation of an ester bond between the hydroxyl group at the 3-position of the clindamycin molecule and the carboxyl group of palmitic acid. To achieve selectivity and prevent unwanted side reactions, a common strategy involves the use of protecting groups.

A prevalent pathway begins with Clindamycin Hydrochloride as the starting material. google.com The hydroxyl groups at the 3- and 4-positions of the clindamycin molecule are protected, often by reacting it with 2,2-dimethoxypropane (B42991) in the presence of a catalyst like p-toluenesulfonic acid or in a solvent like pyridine (B92270) to form an intermediate, 3,4-o-isopropylidene-clindamycin. google.com This protected intermediate is then reacted with an activated form of palmitic acid, typically Palmitoyl (B13399708) Chloride, in the presence of an acid-binding agent such as triethylamine (B128534) or potassium carbonate. google.comgoogle.com This step forms the ester linkage at the desired position.

Following the esterification, the protecting group (the isopropylidene group) is removed through acidolysis, for example, by using acetic acid or a hydrochloric acid solution in ethanol. google.com This regenerates the hydroxyl groups and yields the clindamycin palmitate, which is then converted to its hydrochloride salt. google.com

Table 1: Key Precursors and Reagents in Synthesis

Role Compound Name Chemical Formula Function
Starting Material Clindamycin Hydrochloride C₁₈H₃₃ClN₂O₅S·HCl The basic molecular scaffold for the synthesis. google.compatsnap.com
Protecting Agent 2,2-Dimethoxypropane C₅H₁₂O₂ Reacts with hydroxyl groups to form a temporary protective group. google.com
Esterifying Agent Palmitoyl Chloride C₁₆H₃₁ClO Provides the palmitate group for the esterification reaction. google.comgoogle.com
Intermediate 3,4-o-isopropylidene-clindamycin C₂₁H₃₇ClN₂O₅S Protected form of clindamycin that allows for selective esterification. google.com
Acid Scavenger Triethylamine C₆H₁₅N Neutralizes the HCl generated during the esterification with palmitoyl chloride. google.comgoogle.com
Deprotection Agent Acetic Acid / Hydrochloric Acid CH₃COOH / HCl Removes the isopropylidene protecting group. google.com

Purification is a critical stage to ensure the final product meets pharmaceutical standards, with high purity and minimal residual solvents or byproducts. Methodologies often involve a series of washing, crystallization, and filtration steps.

After the deprotection step, the crude Clindamycin 3-Palmitate Hydrochloride product is often obtained as a viscous liquid or solid. google.com This crude product is subjected to several purification processes. One common method involves dissolving the crude material in a suitable solvent, such as a mixture of chloroform (B151607) and ethanol, and then washing it with water to remove water-soluble impurities. google.com The organic phase is then dried, for instance with anhydrous sodium sulfate, and concentrated. google.com

Crystallization is a key final step for isolation and purification. The concentrated solution is treated with a solvent in which the product is less soluble, such as acetone (B3395972) or acetonitrile (B52724), to induce precipitation of the pure this compound as a white solid. google.comgoogle.com The process may involve heating to dissolve the compound followed by controlled cooling to form crystals. google.com The solid product is then collected by filtration (e.g., suction filtration) and dried under vacuum to remove any remaining solvents. google.comgoogle.com Preparative High-Performance Liquid Chromatography (HPLC) has also been used to isolate impurities from crude samples for characterization, highlighting its utility in achieving high-purity standards. nih.govresearchgate.net

Process Chemistry Innovations and Optimization

Continuous efforts in pharmaceutical manufacturing are aimed at making synthetic processes more efficient, cost-effective, and environmentally sustainable.

Green chemistry principles focus on reducing or eliminating hazardous substances in the design and manufacture of chemical products. mdpi.com In the context of this compound synthesis, innovations aim to replace toxic solvents, reduce waste, and improve energy efficiency. researchgate.net

Translating a laboratory-scale synthesis to industrial production involves overcoming challenges related to heat transfer, mass transport, and process control on a large scale. Industrial methods for producing this compound are detailed in various patents, which often describe processes using hundreds of kilograms of reactants. google.compatsnap.com

A key step in industrial production is the reaction of clindamycin isopropylidene with palmitoyl chloride. google.com In a scaled-up process, this might involve adding reactants to a large reactor, with precise temperature control being crucial; for example, cooling to below 0°C before adding reagents and then warming to 20-40°C for the reaction. google.com After the reaction, the deprotection and purification steps are also conducted on a large scale. This includes extractions with large volumes of solvents and water, followed by evaporation of the solvent to obtain the crude product. google.com The final purification often involves recrystallization from large quantities of solvents like isopropanol (B130326) and acetone, followed by filtration and drying in industrial-grade equipment. google.com The goal is to develop a robust and reproducible process that consistently yields a product of high purity (e.g., >97% by HPLC) and is suitable for large-scale manufacturing. google.com

Characterization of Synthetic Intermediates and Raw Materials

Ensuring the quality of the final drug product begins with the rigorous characterization of all starting materials, intermediates, and the final active pharmaceutical ingredient. A variety of analytical techniques are employed for this purpose.

The raw materials, such as clindamycin hydrochloride and palmitoyl chloride, are tested for identity and purity before use. Synthetic intermediates, like 3,4-o-isopropylidene-clindamycin, are also characterized to ensure the protection reaction has proceeded as expected before moving to the next step.

A study on the impurities of this compound identified and characterized a total of 12 impurities using a combination of analytical methods. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for detecting and quantifying impurities. nih.govresearchgate.net For structural elucidation of these impurities and intermediates, a range of spectroscopic techniques are used, including:

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), to determine the molecular weights of impurities and intermediates. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) to provide detailed information about the molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy to identify functional groups present in the molecules. nih.govresearchgate.net

Table 2: Common Impurities and Analytical Characterization Methods

Impurity Name Potential Origin Characterization Techniques
Lincomycin (B1675468) Palmitate Impurity in starting material HPLC, LC-MS, NMR, IR nih.govresearchgate.net
Epicindamycin Palmitate Epimerization during synthesis HPLC, LC-MS, NMR, IR nih.gov
Clindamycin Palmitate 3-isomer Isomerization during synthesis HPLC, LC-MS, NMR, IR nih.gov
Clindamycin B-Palmitate Impurity in starting material HPLC, LC-MS, NMR, IR nih.gov
Clindamycin Stearate Impurity in palmitoyl chloride HPLC, LC-MS, NMR, IR nih.gov
Clindamycin Laurate Impurity in palmitoyl chloride HPLC, LC-MS, NMR, IR nih.gov

Pro Drug Biotransformation and Activation Mechanisms of Clindamycin 3 Palmitate Hydrochloride

Enzymatic Hydrolysis of the Palmitate Ester

The conversion of the inactive prodrug to the antibacterially active clindamycin (B1669177) occurs through enzymatic hydrolysis. google.comresearchgate.netpatsnap.com This biotransformation is essential for the drug's therapeutic effect, as the palmitate ester itself lacks significant antibacterial activity. patsnap.com The hydrolysis reaction cleaves the ester bond, separating clindamycin from the palmitic acid moiety. researchgate.net This process is notably rapid, ensuring that the active drug becomes available in the system promptly after administration. nih.govmedchemexpress.comnih.gov

The enzymatic cleavage of the palmitate ester is accomplished by esterases, a class of hydrolase enzymes. google.comnih.gov While specific esterases for clindamycin palmitate are not exhaustively detailed in all literature, the primary sites for this activity are the gastrointestinal tract, particularly the small intestine, and the liver. researchgate.netpatsnap.com Human esterases, such as carboxylesterases, are well-known for their role in the metabolic activation of a wide variety of ester-containing prodrugs. nih.gov These enzymes are crucial for converting esterified drugs into their active forms, a common strategy in pharmaceutical development to improve properties like solubility or bioavailability. mdpi.com The hydrolysis of Clindamycin 3-Palmitate Hydrochloride is a key example of this prodrug activation strategy. mdpi.com

Kinetic studies confirm that the in vivo hydrolysis of this compound is a rapid process. nih.govmedchemexpress.comresearchgate.net Pharmacokinetic comparisons with clindamycin hydrochloride (the active drug's salt form) reveal that both substances reach their peak serum concentrations of active clindamycin at approximately the same time. nih.gov This indicates that the conversion of the palmitate prodrug to active clindamycin happens quickly following administration. nih.gov

In a study involving pediatric patients, the administration of this compound demonstrated rapid absorption and hydrolysis, with mean peak serum concentrations of active clindamycin observed one hour after the first dose. nih.gov

Table 1: Mean Peak Clindamycin Serum Concentrations in Pediatric Patients After First Dose

Dose (mg/kg) Mean Peak Serum Concentration (mcg/mL)
2 1.24
3 2.25
4 2.44

Data sourced from a pharmacokinetic study in pediatric patients. nih.gov

Biological Factors Influencing Pro-drug Conversion

The efficiency of enzymatic reactions, including the hydrolysis of prodrugs, is influenced by various biological and environmental factors. The rate of antibiotic breakdown is known to be dependent on factors such as pH and temperature. researchgate.net For many ester-containing compounds, hydrolysis rates increase as pH increases, with base-catalyzed hydrolysis being significantly faster than hydrolysis in acidic or neutral conditions. researchgate.netnih.govcapes.gov.br Temperature also plays a critical role, as higher temperatures generally increase the rate of chemical reactions, including enzymatic hydrolysis. nih.govcapes.gov.br While specific studies detailing the precise effects of these factors on the specific esterases that activate this compound are limited, these general principles of chemical kinetics apply.

Intracellular Disposition and Release of Active Clindamycin

Following its rapid hydrolysis from the palmitate prodrug, the active clindamycin is widely distributed in body tissues, including bone. drugbank.comamazonaws.com A significant pharmacological feature of clindamycin is its ability to be actively transported into and accumulated within phagocytic cells, such as polymorphonuclear leukocytes and alveolar macrophages. amazonaws.comnih.gov This allows the drug to achieve high intracellular concentrations, which may enhance its efficacy against intracellular organisms. nih.gov

The transport of clindamycin into these cells is an active process, requiring cellular energy from mitochondrial oxidative respiration and the activity of the cell membrane Na-K pump. nih.gov It is not a simple process of passive diffusion. Kinetic analysis of this transport into alveolar macrophages reveals that the process is saturable, indicating a carrier-mediated system. nih.gov Further research has identified this carrier as the nucleoside transport system. nih.gov This was demonstrated in studies where the uptake of clindamycin was competitively inhibited by the presence of nucleosides like adenosine. nih.gov

Table 2: Kinetic Parameters of Active Clindamycin Transport into Alveolar Macrophages

Parameter Value Description
Km 1 mM The Michaelis constant, representing the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a high binding affinity.
Vmax 15.8 nmol/45 s per 10⁶ cells The maximum velocity of uptake, representing the saturation point of the transport system.

Data from a study on clindamycin transport in rabbit alveolar macrophages. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Clindamycin
Palmitic Acid
Clindamycin Hydrochloride
Lincomycin (B1675468)
Adenosine

Pharmacokinetic Investigations of Clindamycin 3 Palmitate Hydrochloride Pre Clinical and Mechanistic Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Clindamycin (B1669177) 3-palmitate hydrochloride is a prodrug of clindamycin, designed to improve palatability for oral administration. mdpi.com Its pharmacokinetic profile is characterized by its efficient conversion to the active clindamycin base.

Clindamycin 3-palmitate hydrochloride is formulated as a palmitate ester, which itself has no significant antibacterial activity. mdpi.com Upon oral administration, the ester must be hydrolyzed in the gastrointestinal (GI) tract to release the active clindamycin moiety before absorption can occur. mdpi.comnih.gov This hydrolysis is rapid, as demonstrated by studies comparing clindamycin palmitate hydrochloride with clindamycin hydrochloride, which show that both formulations reach their peak active serum concentrations at approximately the same time. bohrium.comnih.govresearchgate.net

The active clindamycin is rapidly and almost completely absorbed from the GI tract, with an oral bioavailability of approximately 90%. nih.govmerckvetmanual.com Peak serum concentrations of the active drug are typically achieved within about one hour of oral administration. nih.gov Food does not significantly affect the bioavailability of clindamycin. nih.gov

Following absorption, clindamycin undergoes hepatic metabolism. merckvetmanual.com In vitro studies using human liver and intestinal microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as the primary enzyme responsible for its metabolism, with a minor contribution from CYP3A5. nih.govnih.govmerckvetmanual.commdpi.comnih.govpediatrictrials.org This process forms two main metabolites: the major, active metabolite clindamycin sulfoxide (B87167), and a minor, active metabolite, N-desmethylclindamycin. nih.govmerckvetmanual.commdpi.comnih.govpediatrictrials.orgnih.gov

Once converted to its active form, clindamycin is widely distributed throughout the body fluids and tissues. bohrium.comnih.govnih.gov It demonstrates good penetration into bone, which is a key characteristic for treating bone and joint infections. nih.govbohrium.comnih.govmdpi.comnih.govuthsc.edu Despite its wide distribution, clindamycin does not achieve significant concentrations in the cerebrospinal fluid (CSF), even when the meninges are inflamed. bohrium.comnih.govmdpi.comnih.gov The volume of distribution has been estimated to be between 43-74 L. merckvetmanual.com In dogs, the apparent volume of distribution for clindamycin is reported as 1.4 L/kg. merckvetmanual.com Clindamycin's protein binding in serum is concentration-dependent and ranges from 60% to 94%, primarily binding to alpha-1-acid glycoprotein. merckvetmanual.com

The elimination of clindamycin occurs through both renal and fecal pathways. Approximately 10% of the drug's bioactivity is excreted in the urine, and about 3.6% is found in the feces, with the remainder being excreted as inactive metabolites. merckvetmanual.comnih.govnih.gov

The elimination half-life of clindamycin is relatively short. In pediatric patients receiving clindamycin palmitate hydrochloride, the average serum half-life is approximately two hours. bohrium.comnih.govnih.gov In adults, the elimination half-life is around 3 hours. nih.govmerckvetmanual.com Studies in elderly subjects administered clindamycin palmitate hydrochloride showed a similar elimination half-life of about 4.5 hours. nih.govresearchgate.netnih.govnih.gov It is important to note that hemodialysis and peritoneal dialysis are not effective at removing clindamycin from the serum. bohrium.comnih.gov

Data from Preclinical and Pharmacokinetic Studies

Table 1: Pharmacokinetic Parameters of Clindamycin (from various formulations) in Preclinical and Human Studies This table includes data from various clindamycin salts for comparative context.

ParameterValueSpecies/PopulationFormulationSource
Oral Bioavailability ~90%HumanOral (general) nih.govmerckvetmanual.com
Time to Peak Concentration (Tmax) ~1 hourHumanOral nih.gov
1-3 hoursHumanIntramuscular nih.gov
Elimination Half-life (t½) ~2 hoursPediatric PatientsClindamycin Palmitate HCl bohrium.comnih.govnih.gov
~3 hoursAdult HumansGeneral nih.govmerckvetmanual.com
~2.5 hoursPediatric PatientsGeneral nih.govmerckvetmanual.com
~4.5 hoursElderly HumansClindamycin Palmitate HCl nih.govresearchgate.netnih.govnih.gov
3.9 hoursDogGeneral merckvetmanual.com
Volume of Distribution (Vd) 43-74 LHumanGeneral merckvetmanual.com
1.4 L/kgDogGeneral merckvetmanual.com
Excretion (Urine) ~10% of bioactivityHumanGeneral bohrium.commerckvetmanual.comnih.govnih.gov
Excretion (Feces) ~3.6% of bioactivityHumanGeneral merckvetmanual.comnih.gov
Protein Binding 60-94% (concentration-dependent)HumanGeneral merckvetmanual.com

Comparative Pharmacokinetics with Clindamycin Base and Phosphate (B84403) (Pre-clinical Models)

Preclinical studies provide a basis for comparing the different salt forms of clindamycin. Reproduction studies in rats and mice have utilized oral doses of clindamycin palmitate hydrochloride and clindamycin hydrochloride, as well as subcutaneous doses of clindamycin phosphate, establishing a basis for their use in animal models.

A key finding from pharmacokinetic studies is the rapid in-vivo hydrolysis of the ester prodrugs. Studies directly comparing oral clindamycin palmitate hydrochloride to oral clindamycin hydrochloride show that both achieve peak serum concentrations of active clindamycin at the same time, indicating the hydrolysis of the palmitate ester does not create a significant delay in drug availability. bohrium.comnih.govresearchgate.net

In a canine model, the pharmacokinetics of lincomycin (B1675468) and clindamycin phosphate were studied. nih.gov While both were taken up by the liver at similar rates, lincomycin showed significantly higher rates of biliary excretion compared to clindamycin. nih.gov The study also noted that the kidney played a greater role in the disposition of lincomycin than clindamycin. nih.gov This type of animal model is crucial for elucidating the metabolic and excretory differences between related compounds. Long-term toxicity studies in rats have been conducted with both clindamycin hydrochloride and clindamycin palmitate hydrochloride, indicating both forms are well-tolerated at specific doses in preclinical models.

Pharmacokinetic Modeling and Simulation (Pre-clinical)

While physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool for predicting drug disposition, specific preclinical PBPK models for this compound are not extensively detailed in publicly available literature. nih.govbohrium.comnih.gov Much of the existing modeling work for clindamycin focuses on population pharmacokinetic models in human pediatric patients receiving intravenous clindamycin phosphate to optimize dosing regimens. mdpi.comnih.govresearchgate.netnih.govpediatrictrials.orgnih.gov These models help characterize the changes in drug disposition related to age and development. nih.govnih.gov

For instance, a one-compartment model with first-order elimination has been used to describe clindamycin pharmacokinetics in children. nih.gov Such models incorporate factors like body weight and maturation functions for clearance to account for developmental changes. nih.gov While these human-focused models demonstrate the utility of pharmacokinetic simulation, there is a lack of published, dedicated preclinical models that simulate the absorption, hydrolysis, and distribution of the this compound prodrug in animal models. The development of such preclinical models would be beneficial for translating findings from animal studies to clinical scenarios. bohrium.com

Molecular and Cellular Pharmacodynamics of Active Clindamycin Derived from Clindamycin 3 Palmitate Hydrochloride

Ribosomal Binding and Inhibition of Protein Synthesis

Clindamycin (B1669177) exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis. nih.govbiopharmanotes.com This is achieved through its binding to the 50S subunit of the bacterial ribosome. biopharmanotes.combiologyinsights.com By binding to this ribosomal subunit, clindamycin interferes with the translocation step of protein synthesis, where a growing peptide chain moves from the A-site to the P-site of the ribosome, thus halting peptide chain elongation. biologyinsights.comquizlet.com

Clindamycin, a lincosamide antibiotic, binds to the 23S rRNA component of the large 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). biologyinsights.comdermatologytimes.comnih.gov This binding site is in close proximity to where macrolides and chloramphenicol (B1208) also bind. biopharmanotes.combiologyinsights.com The interaction of clindamycin with the ribosome is primarily with rRNA nucleotides. rcsb.org

Structural studies have revealed that clindamycin's galactose ring forms several hydrogen bonds with key nucleotides in the 23S rRNA, including A2058, A2059, A2503, and G2505. rcsb.orgresearchgate.net The propyl pyrrolidinyl portion of the clindamycin molecule is thought to sterically clash with the proper positioning of aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation. rcsb.orgresearchgate.net Cryo-electron microscopy studies of clindamycin bound to the Cutibacterium acnes ribosome have provided high-resolution insights into these interactions. dermatologytimes.com

The following table summarizes the key molecular interactions between clindamycin and the bacterial ribosome:

Table 1: Key Molecular Interactions of Clindamycin with the Bacterial Ribosome
Interacting Moiety of Clindamycin Ribosomal Component Type of Interaction Consequence
Galactose ring 23S rRNA nucleotides (A2058, A2059, A2503, G2505) Hydrogen bonds Stabilization of binding
Propyl pyrrolidinyl moiety A-site of the ribosome Steric hindrance Interference with aminoacyl-tRNA positioning
Amine group 23S rRNA nucleotide (G2505) Hydrogen bond Enhanced binding affinity

By inhibiting protein synthesis, clindamycin effectively halts bacterial growth and replication, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations. biopharmanotes.combiologyinsights.com This inhibition of essential protein production is the primary mechanism by which clindamycin combats bacterial infections. biologyinsights.com

Beyond its direct impact on bacterial growth, clindamycin can also modulate the production of virulence factors in some bacteria. oup.comnih.gov For instance, in Group A Streptococcus (GAS), clindamycin has been shown to reduce the activity of extracellular virulence factors such as DNase Sda1 and streptolysin O (SLO) in vivo. oup.comnih.gov However, it is noteworthy that subinhibitory concentrations of clindamycin have been observed in vitro to sometimes increase the expression and activity of certain virulence factors in GAS. oup.comnih.gov

Post-Antibiotic Effects and Sub-inhibitory Concentrations (Molecular/Cellular Level)

Clindamycin exhibits a significant post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth even after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC). rsc.orgderangedphysiology.com The PAE of clindamycin against Staphylococcus aureus has been reported to be between 0.4 and 3.9 hours. rsc.org This prolonged effect is advantageous as it allows for less frequent dosing intervals while maintaining antibacterial pressure.

At sub-inhibitory concentrations (concentrations below the MIC), clindamycin can induce various effects at the molecular and cellular level. Studies on Bacteroides fragilis have shown that subinhibitory concentrations of clindamycin can lead to morphological changes, such as cell elongation, the formation of extracellular vesicles, and DNA fragmentation. nih.govoup.com In Staphylococcus epidermidis, subinhibitory levels of clindamycin have been shown to reduce the production of glycocalyx (slime), a key factor in the formation of biofilms on vascular catheters. nih.gov Furthermore, sub-inhibitory concentrations of clindamycin and azithromycin (B1666446) have been found to reduce the production of exoproteins by S. aureus in both planktonic and biofilm states. mdpi.com

Mechanisms of Microbial Resistance to Clindamycin (Molecular Basis)

Bacterial resistance to clindamycin can arise through several molecular mechanisms, primarily involving target site modification, active efflux of the antibiotic, and enzymatic inactivation. nih.govmdpi.com

The most common mechanism of resistance to clindamycin is the modification of its target site on the ribosome. biologyinsights.comnih.gov This is often mediated by erm (erythromycin ribosome methylase) genes, which encode for methyltransferases. nih.govyoutube.com These enzymes add a methyl group to an adenine (B156593) residue (specifically A2058) in the 23S rRNA. dermatologytimes.comasm.org This methylation reduces the binding affinity of clindamycin to the ribosome, rendering the antibiotic ineffective. biologyinsights.comdermatologytimes.com This type of resistance, known as MLSB (macrolide-lincosamide-streptogramin B) resistance, can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin). nih.govnih.gov

Mutations in the 23S rRNA at positions A2058 and A2059 can also confer resistance by disrupting the binding of clindamycin. asm.org For example, an A2058G mutation creates steric hindrance, while an A2058U mutation also confers significant resistance. asm.org

Active efflux pumps are another mechanism of resistance. biologyinsights.com These are membrane proteins that actively transport clindamycin out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations. biologyinsights.comnih.gov The msrA gene, for instance, encodes an efflux pump that confers resistance to macrolides and streptogramin B, and can also contribute to reduced susceptibility to clindamycin. biologyinsights.comnih.gov

The following table summarizes the primary mechanisms of resistance to clindamycin:

Table 2: Mechanisms of Microbial Resistance to Clindamycin
Mechanism Molecular Basis Effect
Target Site Modification Methylation of 23S rRNA by erm enzymes Reduced binding affinity of clindamycin to the ribosome
Target Site Modification Mutations in 23S rRNA (e.g., A2058G) Steric hindrance, preventing clindamycin binding
Efflux Pumps Active transport of clindamycin out of the cell by proteins encoded by genes like msrA Reduced intracellular concentration of clindamycin
Enzymatic Inactivation Modification of clindamycin by enzymes like nucleotidyltransferases Inactivation of the antibiotic molecule

A less common mechanism of resistance is the enzymatic inactivation of clindamycin. biologyinsights.comnih.gov Certain bacteria can produce enzymes, such as lincosamide nucleotidyltransferases, that chemically modify and inactivate the clindamycin molecule. biologyinsights.comfrontiersin.org For example, Staphylococcus aureus carrying the pBI109PGL plasmid produces a lincosamide inactivation nucleotidylation (Lin) enzyme that can inactivate clindamycin. nih.gov This enzymatic modification prevents the antibiotic from binding to its ribosomal target. biologyinsights.com

Advanced Analytical Methodologies and Quality Control for Clindamycin 3 Palmitate Hydrochloride

Chromatographic Techniques for Purity and Assay Determination

Chromatographic techniques are fundamental in the analysis of Clindamycin (B1669177) 3-Palmitate Hydrochloride, providing powerful tools for separating the API from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity and assay determination of Clindamycin 3-Palmitate Hydrochloride. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.

A common approach involves a reversed-phase HPLC method. For instance, a C18 column is often employed as the stationary phase due to its ability to separate compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic form for retention and separation.

Method validation is a crucial step to ensure the reliability of the HPLC method. This process, guided by international standards such as those from the International Council for Harmonisation (ICH), involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For example, a study might demonstrate linearity over a concentration range of 50% to 150% of the nominal concentration, with a correlation coefficient (r²) greater than 0.999.

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a vital technique for the determination of residual solvents, which are organic volatile chemicals used in the manufacturing process of this compound. The presence of these solvents must be controlled within strict limits. Headspace GC is a common technique where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This method is highly sensitive and specific for volatile compounds.

GC can also be utilized for the analysis of specific non-volatile impurities after a derivatization step. Derivatization converts the impurities into more volatile and thermally stable compounds suitable for GC analysis.

Spectroscopic and Spectrometric Characterization (Advanced Applications, not basic ID)

Advanced spectroscopic and spectrometric methods provide detailed structural information about this compound and its impurities, going beyond simple identification.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of impurities and degradation products of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion. The resulting fragmentation pattern provides a wealth of structural information, allowing for the precise characterization of the impurity's chemical structure. This is crucial for understanding degradation pathways and for the development of control strategies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity of atoms within the molecule and to determine its three-dimensional conformation in solution.

Quantitative NMR (qNMR) is an emerging method for the accurate determination of the purity of this compound. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard, the absolute purity of the API can be determined without the need for a specific reference standard of the analyte itself.

Potentiometric and Titrimetric Methods for Active Pharmaceutical Ingredient (API) Content

While chromatographic methods are prevalent, classical titrimetric methods still hold value for the assay of the active pharmaceutical ingredient (API) content of this compound. Potentiometric titration is a common approach where the endpoint of the titration is determined by measuring the potential difference between two electrodes.

For the hydrochloride salt of clindamycin palmitate, a non-aqueous acid-base titration is often employed. The sample is dissolved in a suitable non-aqueous solvent, such as a mixture of acetic acid and acetic anhydride, and titrated with a standardized solution of a perchloric acid. The endpoint is detected using a pH electrode, and the API content is calculated based on the volume of titrant consumed.

Method Validation and Analytical Quality Assurance Principles

The validation of analytical procedures is a critical component of quality assurance in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose. For this compound, method validation provides documented evidence that the analytical procedures used for quality control testing are reliable, accurate, and reproducible. These principles are universally guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2), which outline the necessary validation characteristics for various analytical tests. ich.orgich.org

The validation process for assay and impurity determination methods for this compound typically involves a comprehensive evaluation of several key performance characteristics.

Specificity and Stability-Indicating Properties

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. ich.org For this compound, this is often demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method. tandfonline.comajpaonline.com

In these studies, the drug substance and product are subjected to stress conditions more severe than those encountered during routine handling or storage. ajpaonline.com Research on High-Performance Liquid Chromatography (HPLC) methods for this compound has involved the following stress conditions:

Acidic Hydrolysis: Exposure to acids like 0.1 M HCl. scirp.orgscirp.org

Basic Hydrolysis: Exposure to bases such as 0.1 M NaOH. scirp.orgscirp.org

Oxidative Degradation: Treatment with agents like 10% hydrogen peroxide. scirp.orgscirp.org

Thermal Stress: Exposure to elevated temperatures (e.g., 55°C). scirp.orgscirp.org

Photolytic Stress: Exposure to UV light (e.g., 365 nm). scirp.orgscirp.org

Humidity: Exposure to high humidity conditions. researchgate.net

Studies show that this compound is stable under thermal, photolytic, and oxidative stress but is susceptible to degradation in acidic and basic conditions. scirp.orgresearchgate.net The specificity of the method is confirmed by demonstrating that the degradation product peaks are well-resolved from the main this compound peak, with no co-elution. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm the homogeneity of the analyte peak in both stressed and unstressed samples. tandfonline.comresearchgate.net

Forced Degradation Study Results for this compound Oral Solution

This interactive table summarizes the results from a forced degradation study on an HPLC-UV method for this compound, demonstrating the method's specificity.

Degradation Condition% CPH Remaining% DegradationPeak Purity Index
Acid Hydrolysis 85.9%14.1%0.99995
Base Hydrolysis 39.2%60.8%0.99952
Thermal 100.0%0.0%0.99995
Oxidation (Peroxide) 100.0%0.0%0.99992
Humidity 100.0%0.0%0.99992
Photolytic 100.0%0.0%0.99992
Data sourced from a study by Raju et al. The peak purity index, being greater than 0.999, indicates a homogeneous peak with no co-eluting impurities, confirming method specificity. researchgate.net

Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte and are both correct and consistent. ich.org

Linearity: The ability of the method to produce results directly proportional to the analyte concentration. It is typically demonstrated by a high correlation coefficient (r²) from a linear regression analysis of standard curves. ich.orgscirp.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. ich.orgscirp.org

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of analyte is added to a placebo or sample matrix. ich.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at different levels:

Repeatability (Method Precision): Precision under the same operating conditions over a short interval. researchgate.net

Intermediate Precision (Ruggedness): Precision within the same laboratory but with variations such as different days, analysts, or equipment. researchgate.net

Validated HPLC methods for this compound consistently demonstrate excellent performance across these parameters.

Summary of Validation Parameters for a Validated HPLC Method

This interactive table presents typical validation results for an HPLC assay of this compound, showcasing compliance with standard acceptance criteria.

Validation ParameterFinding/ResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999r² ≥ 0.999
Range 15 - 500 µg/mLCovers the expected working concentration
Accuracy (% Recovery) 92.0% - 103.8%Typically 98.0% - 102.0%
Precision (Repeatability, %RSD) 0.4%Not more than 1.0%
Intermediate Precision (%RSD) 0.3%Not more than 2.0%
Data compiled from published research findings. scirp.orgscirp.orgresearchgate.net

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage. scirp.org For an HPLC method, these variations might include:

pH of the mobile phase buffer. researchgate.net

Flow rate of the mobile phase. researchgate.net

Percentage of organic solvent (e.g., methanol, acetonitrile) in the mobile phase. scirp.orgresearchgate.net

Detector wavelength. researchgate.net

Studies demonstrate that validated methods for this compound are robust, with system suitability parameters like peak tailing, resolution, and theoretical plates remaining within acceptable limits despite these minor changes. scirp.orgresearchgate.net

Robustness Testing of an HPLC Method for this compound

This interactive table illustrates the effect of deliberate variations in chromatographic conditions on the analytical results, confirming the method's robustness.

Parameter VariedVariationRetention Time (min)Resolution (vs. Lincomycin)
Flow Rate 1.0 mL/min (Control)5.602.1
0.9 mL/min6.222.1
1.1 mL/min5.092.1
Mobile Phase pH 3.0 (Control)5.602.1
2.85.582.1
3.25.622.1
Acetonitrile % 75% (Control)5.602.1
73%6.012.2
77%5.252.0
Data adapted from a study by Al-Aani et al. The consistency of the resolution demonstrates the method's robustness. scirp.org

Analytical Quality Assurance

Beyond initial validation, ongoing analytical quality assurance is maintained through routine system suitability testing. This ensures the chromatographic system is adequate for the analysis to be performed. scirp.org Key system suitability tests include checks for resolution (e.g., between this compound and its precursor, Lincomycin), peak tailing, and the precision of replicate injections of a standard solution. scirp.orgresearchgate.net The use of certified reference standards, such as those from the United States Pharmacopeia (USP), is fundamental to ensuring the accuracy and traceability of quality control measurements. scirp.org

Pharmaceutical Formulation Science and Stability Assessment of Clindamycin 3 Palmitate Hydrochloride

Excipient Compatibility and Formulation Design Strategies

The design of a stable and effective pharmaceutical formulation for Clindamycin (B1669177) 3-Palmitate Hydrochloride hinges on the selection of appropriate excipients that are compatible with the active pharmaceutical ingredient (API). Given that it is often formulated as a powder for oral solution, key excipients include diluents, sweeteners, flavoring agents, and preservatives. google.com

Formulation strategies often focus on taste-masking the inherently unpleasant taste of clindamycin. One approach involves the use of polyhydric alcohols in combination with sweeteners and flavoring agents to improve palatability, a critical factor for pediatric formulations. google.comgoogle.com Common excipients found in commercial formulations include sucrose (B13894) as a sweetener and diluent, and various flavoring agents. pfizer.com

The pH of the formulation is a critical parameter governing the solubility and stability of Clindamycin 3-Palmitate Hydrochloride. The compound is an amphiphilic molecule, a characteristic that results in unusual, pH-dependent solubility. scirp.org It is reasonably soluble in aqueous media only at a pH below 3.7 (e.g., 53.2 mg/mL), primarily due to the formation of micelles. scirp.org Above this pH, its solubility drops dramatically, becoming practically insoluble at pH 5.8 (0.001 mg/mL). scirp.org

Consequently, oral solutions are formulated within a specific acidic pH range to ensure the drug remains in solution. For instance, a 10 mg/mL oral solution of this compound has a pH between 2.5 and 5.0. pharmacylibrary.com To maintain this optimal pH throughout the product's shelf life, buffering systems are employed. Potassium phosphate (B84403) buffers are commonly used in analytical methods and formulations to maintain a stable pH, typically around 3.0, which is well within the range of maximum solubility and stability. scirp.orgscirp.org Studies on the parent compound, clindamycin, have shown it exhibits maximum stability in the pH range of 3 to 5. capes.gov.br

PropertyValue/RangeReference
Optimal pH for Solubility < 3.7 scirp.org
pH of Oral Solution (10 mg/mL) 2.5 - 5.0 pharmacylibrary.com
pH of Maximum Stability 3 - 5 capes.gov.br

Solid-State and Solution Stability Studies

Stability studies are fundamental to establishing the shelf-life and appropriate storage conditions for both the solid-state powder and the reconstituted solution of this compound. These studies involve subjecting the drug to various environmental conditions to understand its degradation pathways.

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of analytical methods. nih.govbiomedres.us Studies on this compound have shown it degrades under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability to thermal and photolytic stress. scirp.orgresearchgate.net

Under acidic conditions (0.1 M HCl), the primary degradation pathway for clindamycin involves the hydrolysis of the thioglycoside linkage. scirp.orgcapes.gov.br In contrast, under basic conditions (0.1 M NaOH), the compound undergoes significant degradation. scirp.orgresearchgate.net Oxidative stress, induced by agents like hydrogen peroxide, also leads to the formation of degradation products, such as clindamycin palmitate sulfoxide (B87167) isomers. nih.govscirp.org

The following table summarizes the results from a representative forced degradation study.

Stress ConditionConditions Applied% DegradationReference
Acid Hydrolysis 0.1 M HCl, 4 hours, room temp.14.1% researchgate.net
Base Hydrolysis 0.1 M NaOH, 4 hours, room temp.60.8% researchgate.net
Oxidation 10% Peroxide, 24 hours, room temp.Not specified, but degradation observed scirp.org
Thermal 55°C, 24 hours0.0% scirp.orgresearchgate.net
Photolytic 365 nm, 24 hours, room temp.Not specified, but degradation observed scirp.org

These studies are crucial for developing stability-indicating analytical methods capable of separating the intact drug from its potential degradation products. ajpsonline.com

Long-term and accelerated stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) guidelines to determine the product's shelf-life. nih.gov

Long-Term Stability Testing: This is typically performed for a minimum of 12 months under standard storage conditions, such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. nih.govedaegypt.gov.eg The dry powder for oral solution is generally stored at controlled room temperature (20° to 25°C or 68° to 77°F). nih.gov

Accelerated Stability Testing: These studies are conducted for a minimum of 6 months under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to increase the rate of chemical degradation and predict long-term stability. nih.govpaho.org

For reconstituted products, the "in-use" stability is also critical. The reconstituted oral solution of this compound is stable for 14 days when stored at room temperature. nih.govhres.ca

Characterization of Formulated Systems (e.g., particle size in suspensions, rheology)

For formulations presented as a powder for reconstitution into a suspension, several physical characteristics are critical for product performance and stability.

Particle Size: The particle size distribution of the powder can influence the rate of dissolution upon reconstitution and the uniformity of the resulting suspension. For a related compound, it was noted that the particle size of resin beads affects the rate of ion exchange, which can be a factor in drug release. researchgate.net In a suspension, a controlled and uniform particle size is essential to prevent rapid settling (sedimentation) or compaction of particles into a cake that is difficult to redisperse. This ensures that each dose delivered from the container is consistent.

Impact of Processing Parameters on Product Stability

The manufacturing of solid dosage forms of this compound is a multi-step process, with each stage presenting potential risks to the stability of the active pharmaceutical ingredient (API). The inherent susceptibility of the ester and thioglycoside linkages in the clindamycin molecule to hydrolysis necessitates careful control of processing parameters. Exposure to heat, moisture, and mechanical stress during processes such as wet granulation, drying, milling, and compression can initiate or accelerate degradation pathways, leading to a loss of potency and the formation of impurities.

Wet Granulation Parameters

Wet granulation is a common technique used to improve the flow and compression characteristics of powder blends. However, the addition of a granulation liquid, typically water or an aqueous-organic solvent blend, introduces moisture, a critical factor in the hydrolysis of this compound. Key parameters during this stage that can influence stability include the amount and type of granulation fluid, the granulation time, and the impeller speed in a high-shear granulator.

Excessive moisture can lead to the formation of a saturated environment within the granules, promoting the hydrolysis of the palmitate ester to form clindamycin and palmitic acid. Furthermore, the pH of the granulation liquid is a critical determinant of stability, as clindamycin exhibits maximum stability in the pH range of 3 to 5. nih.gov Deviations from this optimal pH range can significantly increase the rate of hydrolytic degradation.

Illustrative Research Findings: A hypothetical study on the wet granulation of a this compound formulation could yield the results presented in Table 7.4.1. In this illustrative study, the impact of varying levels of granulation fluid on the formation of a primary hydrolytic degradant, clindamycin, is assessed immediately after granulation.

Table 7.4.1: Illustrative Impact of Granulation Fluid Level on Initial Degradation of this compound This data is illustrative and based on general pharmaceutical principles.

Batch IDGranulation Fluid (% w/w)Impeller Speed (rpm)Granulation Time (min)Clindamycin Degradant (%)
G-12015050.15
G-22515050.32
G-33015050.68
G-42520050.35
G-525150100.45

Drying Parameters

The drying process is critical for removing the granulation fluid to achieve a target moisture content that ensures granule stability and good flow properties. However, the elevated temperatures employed during drying can accelerate the degradation of thermolabile compounds like this compound. The key parameters to control are the drying temperature, drying time, and the final moisture content of the granules.

Prolonged exposure to high temperatures can provide the activation energy required for hydrolytic reactions, even at low moisture levels. Therefore, a balance must be struck between efficient drying and minimizing thermal stress on the API. Fluid bed drying is a commonly used technique, and the inlet air temperature and airflow rate are critical process parameters that dictate the drying kinetics and the product temperature.

Illustrative Research Findings: Table 7.4.2 presents hypothetical data from a study investigating the effect of fluid bed drying temperature on the stability of this compound granules. The data illustrates a clear trend of increased degradation with higher drying temperatures.

Table 7.4.2: Illustrative Impact of Drying Temperature on the Stability of this compound Granules This data is illustrative and based on general pharmaceutical principles.

Batch IDInlet Air Temperature (°C)Drying Time (min)Final Moisture Content (%)Total Degradants (%)
D-15045< 2.00.45
D-26030< 2.00.75
D-37020< 2.01.25
D-48015< 2.02.10

Milling and Blending Parameters

Milling is often employed after drying to achieve a desired particle size distribution of the granules, which is crucial for content uniformity and tablet compression. However, the mechanical energy imparted during milling can generate localized heat and increase the surface area of the granules, potentially impacting stability. The type of mill, screen size, and milling speed are important parameters to control. Aggressive milling conditions can lead to the amorphization of the crystalline drug substance, rendering it more susceptible to degradation.

Blending is performed to ensure a homogenous distribution of the granules with other excipients, such as lubricants and disintegrants. Prolonged blending times or high blender speeds can lead to demixing and also generate frictional heat, which may affect the stability of the API.

Compression Parameters

The final step in tablet manufacturing is compression, where the final blend is compacted into tablets. The main compression force is a critical parameter that determines the hardness and disintegration time of the tablet. High compression forces can generate significant frictional heat and may also induce solid-state changes in the API, such as polymorphism or amorphization, which can alter its stability profile.

Illustrative Research Findings: A hypothetical study on the impact of compression force on the stability of this compound tablets is summarized in Table 7.4.3. The results illustrate that higher compression forces can lead to an increase in degradation products over a 3-month accelerated stability study.

Table 7.4.3: Illustrative Impact of Compression Force on Accelerated Stability of this compound Tablets (40°C/75% RH) This data is illustrative and based on general pharmaceutical principles.

Batch IDMain Compression Force (kN)Initial Total Degradants (%)3-Month Total Degradants (%)
C-150.801.10
C-2100.821.45
C-3150.851.95
C-4200.882.50

Degradation Pathways, Impurity Profiling, and Control Strategies for Clindamycin 3 Palmitate Hydrochloride

Identification and Elucidation of Degradation Products

Forced degradation studies are essential to identify the potential degradation products that may form under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.net These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Clindamycin (B1669177) 3-Palmitate Hydrochloride is a prodrug, designed to be hydrolyzed in the body to release the active clindamycin. patsnap.combertin-bioreagent.com This inherent susceptibility to hydrolysis is a primary degradation pathway.

Acid and Base Catalyzed Hydrolysis : The ester linkage in Clindamycin 3-Palmitate Hydrochloride is labile in both acidic and basic conditions. scirp.orgsaudijournals.com Forced degradation studies confirm that exposure to acids (like 0.1 M HCl) and bases (like 0.1 M NaOH) leads to significant degradation. scirp.orgsaudijournals.com The primary hydrolytic degradation products are the active moiety, Clindamycin , and Palmitic Acid . researchgate.netnih.gov

Aqueous Solution Hydrolysis : In dilute aqueous solutions, the compound can undergo hydrolysis, leading to the formation of the less soluble unionized species, which may precipitate out of the solution. oup.com

The molecule's stability under oxidative and photolytic stress has been investigated, with some studies indicating stability while others show degradation depending on the conditions. researchgate.netscirp.org

Oxidative Degradation : Exposure to oxidative conditions, such as hydrogen peroxide, can lead to the formation of specific degradation products. researchgate.net The most notable oxidative impurities are the Clindamycin Palmitate Sulphoxides (α- and β-isomers) , which result from the oxidation of the sulfur atom in the clindamycin structure. nih.gov

Photolytic Degradation : While some studies have reported stability under photolytic stress, others have demonstrated that degradation can occur upon exposure to light. researchgate.netscirp.org The photocatalytic degradation of clindamycin hydrochloride has been shown to proceed via the generation of highly reactive hydroxyl radicals, suggesting a potential pathway for the palmitate ester as well. jwent.net Specific degradation products from photolysis are not always fully characterized in literature but are a required part of stability testing. researchgate.netsaudijournals.com

Impurity Synthesis and Reference Standard Characterization

The identification and control of impurities require the availability of pure reference standards. These standards are essential for method validation, qualification of impurities, and routine quality control. synzeal.com

The process for developing these standards involves:

Isolation : Impurities are often first isolated from crude drug substance batches or enriched mother liquors using techniques like preparative reverse-phase high-performance liquid chromatography (preparative HPLC). researchgate.netnih.gov

Synthesis : Alternatively, impurities can be specifically synthesized. For instance, a process for synthesizing high-purity this compound itself focuses on minimizing byproduct formation through controlled reactions and purification steps. google.com Similar principles are applied to the targeted synthesis of known impurities.

Characterization : Once an impurity is isolated or synthesized, its chemical structure must be unequivocally confirmed. This is achieved through a combination of advanced spectroscopic techniques, including:

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)

Mass Spectrometry (MS)

Infrared Spectroscopy (IR) researchgate.netnih.gov

Companies specializing in pharmaceutical reference standards synthesize and supply characterized impurities like Clindamycin B Palmitate and Lincomycin (B1675468) Palmitate, complete with a Certificate of Analysis (COA) detailing their identity and purity. synzeal.compharmaffiliates.com

Impurity Profiling and Quantitative Analysis

Impurity profiling is the process of detecting, identifying, and quantifying the various impurities present in a drug substance. High-performance liquid chromatography (HPLC) is the cornerstone technique for this purpose.

A study using an isocratic reverse-phase HPLC method with a refractive index (RI) detector identified a total of 12 impurities in this compound, with levels ranging from 0.05% to 0.5%. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) was employed to ascertain the molecular weights of these impurities. researchgate.netnih.gov More advanced techniques like Ultra-Fast Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UFLC-Q-TOF-MS/MS) have been used to identify up to 16 impurities in tablet formulations. researchgate.net

The table below summarizes some of the identified process-related and degradation impurities.

Identified Impurities in this compound

Impurity NameTypeSource Reference
Clindamycin Palmitate Sulphoxides (α-/β-isomers)Oxidative Degradation nih.gov
Lincomycin PalmitateProcess-Related (from starting material) nih.gov
Epiclindamycin PalmitateProcess-Related (epimer) nih.gov
Clindamycin B-PalmitateProcess-Related nih.gov
Clindamycin LaurateProcess-Related nih.gov
Clindamycin MyristateProcess-Related nih.gov
Clindamycin PentadecanoateProcess-Related nih.gov
Clindamycin HeptadecanoateProcess-Related nih.gov
Clindamycin StearateProcess-Related nih.gov
Clindamycin Palmitate 3-isomerProcess-Related (isomer) nih.gov

Quantitative analysis of these impurities is performed using validated HPLC methods, typically with UV detection at around 210 nm. researchgate.netscirp.org Method validation as per ICH guidelines ensures the accuracy, precision, linearity, and robustness of the analytical procedure for quantifying impurities. researchgate.netscirp.org

Impurity Control Strategies in Manufacturing and Storage

A comprehensive control strategy is essential to ensure the quality and consistency of the final drug substance. This strategy encompasses controls over materials, manufacturing processes, and storage conditions. ich.orgfda.gov

Manufacturing Controls : Impurity formation is minimized by implementing well-controlled manufacturing processes. fda.gov This includes stringent control over the quality of starting materials and reagents, and the optimization of reaction conditions (e.g., temperature, solvents, catalysts). google.com Purification steps, such as crystallization and washing, are critical for removing process-related impurities. google.com

Storage Controls : To prevent degradation during storage, this compound should be stored in tight containers at controlled room temperature, protected from excessive heat, light, and humidity. researchgate.netpharmacylibrary.com

Specifications are a critical set of standards that a drug substance must meet to be considered acceptable for its intended use. ich.orgfda.gov A specification includes a list of tests, references to analytical procedures, and acceptance criteria for impurities.

Establishing Criteria : Acceptance criteria (numerical limits) are established for individual specified impurities, unspecified impurities, and total impurities. ich.orgfda.gov These limits are proposed by the manufacturer and approved by regulatory authorities. fda.gov

Regulatory Guidelines : The setting of these criteria is guided by ICH (International Council for Harmonisation) and other regulatory guidelines (e.g., EMA). youtube.comeuropa.eu The limits are based on the qualification threshold of impurities, which considers the maximum daily dose of the drug and the toxicological data for the impurity. youtube.com For antibiotics, specific guidelines may apply that require any new impurity to be identified and qualified. europa.eu

Application : For this compound, the specification would include tests for appearance, identity, and purity. The purity tests would have specific acceptance criteria for known impurities like Lincomycin Palmitate and Clindamycin B-Palmitate, as well as a general limit for any other single unknown impurity and for the total amount of all impurities. These specifications must be met throughout the shelf life of the drug substance. fda.gov

Good Manufacturing Practices (GMP) and Quality by Design (QbD) Considerations

The control of degradation pathways and the impurity profile of this compound is fundamentally rooted in the robust implementation of Good Manufacturing Practices (GMP) and the principles of Quality by Design (QbD). These frameworks provide a systematic and scientific approach to pharmaceutical manufacturing, ensuring that quality is built into the product from its inception.

Good Manufacturing Practices (GMP) represent a set of regulations and guidelines that ensure pharmaceutical products are consistently produced and controlled to meet the quality standards appropriate for their intended use. For this compound, this translates to stringent control over all aspects of the manufacturing process, from raw materials to the final product.

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The goal of QbD is to ensure that all sources of variability are identified and controlled.

A cornerstone of the QbD methodology is the identification of Critical Quality Attributes (CQAs) of the drug substance that must be controlled to ensure product quality. For this compound, these would include purity, potency, and the profile of specific impurities. Subsequently, the manufacturing process is designed to consistently produce a product with these desired attributes. This involves identifying Critical Process Parameters (CPPs), which are process variables that have a significant impact on the CQAs and therefore must be monitored and controlled.

A comprehensive risk assessment is a key component of the QbD approach. This involves identifying potential risks to product quality at each stage of the manufacturing process and implementing strategies to mitigate these risks. For the synthesis of this compound, this would include evaluating the impact of raw material quality, solvent purity, reaction temperature, and purification parameters on the formation of impurities.

The following interactive data table illustrates a simplified risk assessment for the manufacturing process of this compound, highlighting potential failure modes and their corresponding control strategies.

Process Step Potential Failure Mode Potential Effect on CQA Risk Mitigation and Control Strategy
Esterification Incomplete reactionHigh levels of unreacted ClindamycinOptimize reaction time, temperature, and molar ratio of reactants. Implement in-process controls (e.g., HPLC) to monitor reaction completion.
Side reactions due to temperature fluctuationsFormation of degradation productsImplement strict temperature control with calibrated equipment. Define and validate acceptable temperature ranges.
Purification Inefficient removal of process-related impuritiesPresence of impurities such as Lincomycin Palmitate and Clindamycin B-Palmitate above acceptable limitsDevelop and validate a robust purification method (e.g., crystallization, chromatography). Define critical parameters of the purification process and monitor them.
Formation of degradants during purificationIncreased levels of degradation productsControl temperature and pH during purification. Use appropriate solvents and ensure their purity.
Drying Excessive heatThermal degradation of the APIDefine and control drying temperature and time. Utilize advanced drying technologies that operate at lower temperatures if necessary.
Inefficient dryingHigh residual solvent levelsValidate the drying process to ensure consistent and complete solvent removal. Implement in-process controls for residual solvent content.

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to systematically study the effects of multiple process parameters on the CQAs. Through DoE, a "design space" can be established, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Process Analytical Technology (PAT) is another critical element of modern pharmaceutical manufacturing that aligns with QbD principles. PAT involves the use of in-line, on-line, or at-line analytical tools to monitor and control the manufacturing process in real-time. For the production of this compound, PAT can be employed to monitor key parameters during crystallization, such as crystal size and form, which can impact the purity and stability of the final product.

The following interactive data table provides an overview of how PAT could be implemented in the manufacturing of this compound.

Process Step Critical Process Parameter (CPP) Process Analytical Technology (PAT) Tool Real-time Monitoring and Control
Esterification Reaction completionIn-line FTIR or Raman spectroscopyReal-time monitoring of reactant consumption and product formation, allowing for precise determination of the reaction endpoint and minimizing side reactions.
Crystallization Crystal size distribution and polymorphismFocused Beam Reflectance Measurement (FBRM), Particle Video Microscope (PVM), In-line Raman spectroscopyReal-time monitoring of nucleation and crystal growth, enabling control of crystal size and form to ensure consistent product quality and improve filtration and drying efficiency.
Drying Residual solvent contentNear-Infrared (NIR) spectroscopyIn-line or at-line monitoring of solvent levels to ensure they are within acceptable limits, optimizing drying time and preventing over-drying which could lead to degradation.

By integrating GMP and QbD principles, manufacturers of this compound can establish a robust control strategy. This strategy encompasses the entire manufacturing process, from the quality of starting materials and intermediates to the final drug substance. It ensures that the product consistently meets its predefined quality attributes, including its impurity profile, thereby safeguarding patient safety and ensuring therapeutic efficacy.

Advanced Research Directions and Emerging Applications of Clindamycin 3 Palmitate Hydrochloride

Novel Delivery System Development

Research into novel delivery systems for clindamycin (B1669177) and its derivatives is a burgeoning field, aiming to improve therapeutic outcomes through enhanced targeting and controlled release mechanisms.

Encapsulation within nanoparticles represents a key strategy to modulate the pharmacokinetic profile of clindamycin. In pre-clinical studies, encapsulating clindamycin hydrochloride into biodegradable polymers like poly lactic acid (PLA) and poly(D,L-lactide-co-glycolide) (PLGA) has been shown to create stable nano-formulations. nih.gov These systems demonstrate a significant controlled-release profile, with drug release extending up to 144 hours, thereby potentially enhancing bioavailability. nih.gov Thermal analysis using Differential Scanning Calorimetry (DSC) confirmed the molecular dispersion of the drug within the polymeric system, indicating a successful encapsulation at the molecular level. nih.gov

Another approach involves the use of polyhydroxyalkanoates (PHA), which are biodegradable polymers produced by various microorganisms. nih.gov Clindamycin-loaded PHA nanoparticles have been developed for treating infections, showing a sustained release of the antibiotic over two days. nih.gov These nanoparticles exhibited potent antibacterial effects in pre-clinical models. nih.gov Furthermore, molecularly imprinted polymer (MIP) nanoparticles have been synthesized using precipitation polymerization to create particles specifically tailored for clindamycin. mdpi.com

Table 1: Characteristics of Clindamycin-Loaded Nanoparticle Systems

Carrier System Polymer/Material Key Pre-clinical Findings Source
Nanoparticles Poly Lactic Acid (PLA) / Poly(D,L-lactide-co-glycolide) (PLGA) Controlled release profile extending up to 144 hours; Confirmed molecular dispersion of the drug. nih.gov
Nanoparticles Polyhydroxyalkanoates (PHA) Mean particle size of 216.2 ± 38.9 nm; Drug loading of 6.76 ± 0.19%; Sustained release over 48 hours. nih.gov
Composite Hydrogel Mesoporous Silica Nanoparticles (MSNs) Incorporation of MSNs slightly increased drug loading and release amounts from the hydrogel. elsevierpure.com

Beyond standard nanoparticles, specific polymeric and lipid-based carriers are being engineered to improve clindamycin delivery. Polymeric carriers include natural polysaccharides like chitosan (B1678972) as well as synthetic polymers like PLGA. mdpi.com

Nanostructured Lipid Carriers (NLCs) are a prominent example of lipid-based systems. nih.gov These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect crystal lattice structure capable of accommodating higher drug loads. For instance, NLCs designed for topical delivery of clindamycin phosphate (B84403) were formulated with a narrow size distribution and a significant negative surface charge, which is important for stability. nih.gov These lipid carriers demonstrated very high entrapment efficiencies, indicating successful incorporation of the drug. nih.gov The affinity of NLCs for the lipid domains of the stratum corneum may enhance the targeting of skin structures like the pilosebaceous unit. nih.gov

Table 2: Properties of Nanostructured Lipid Carriers (NLCs) for Clindamycin Phosphate Delivery

Parameter Value Significance Source
Mean Diameter ~400 nm Particle size suitable for topical application. nih.gov
Polydispersity Index (PDI) 0.2 Indicates a homogenous and narrowly distributed particle population. nih.gov
Surface Charge (Zeta Potential) -48.9 mV High negative charge contributes to the physical stability of the colloidal dispersion. nih.gov
Entrapment Efficiency (Clindamycin) 80.2% High percentage of the drug successfully encapsulated within the carrier. nih.gov

Application in Drug Combination Therapies (Focus on chemical compatibility, pre-clinical synergy)

The use of Clindamycin 3-Palmitate Hydrochloride in combination with other therapeutic agents is being investigated, with a primary focus on establishing chemical compatibility and identifying mechanisms of pre-clinical synergy.

A notable pre-clinical study explored the co-encapsulation of clindamycin phosphate and rifampicin (B610482) in NLCs. nih.gov A critical first step in this research was to confirm the chemical compatibility of the two drugs within the formulation. This was achieved using multiple analytical techniques, including thermal analysis (DSC), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), and X-ray powder diffraction, which together demonstrated that the drugs could be combined without adverse chemical interactions. nih.gov

Synergy can also be achieved at a mechanistic level. Research has shown that subinhibitory concentrations of clindamycin can differentially inhibit the synthesis of exoproteins in Staphylococcus aureus. nih.gov It was found to block the production of several virulence factors at the level of transcription. nih.gov This modulation of bacterial gene expression represents a form of pre-clinical synergy, where clindamycin may weaken the pathogen's virulence, potentially making it more susceptible to other antibiotics or host immune defenses, without directly participating in a combined killing effect. nih.gov Furthermore, as clindamycin is metabolized by CYP3A4/5 enzymes, its combination with other drugs that induce or inhibit these enzymes presents a chemical compatibility challenge that must be considered in pre-clinical development. nih.gov

Biotechnological Production Approaches

This compound is a semi-synthetic compound. The final step involves the chemical esterification of clindamycin with palmitic acid. google.com However, its core precursor, lincomycin (B1675468), is a natural product derived from biotechnological fermentation.

Lincomycin is produced by the actinomycete bacterium Streptomyces lincolnensis. nih.govdrugbank.com Advanced research in this area focuses on metabolic engineering to increase the yield of this natural precursor. One of the key limiting factors in the biosynthesis of many antibiotics is the availability of primary metabolite precursors. mdpi.com For lincomycin, L-tyrosine is an essential precursor. mdpi.com Research has identified pleiotropic transcriptional regulators, such as AdpAlin in S. lincolnensis, that control the flux of precursors into the lincomycin biosynthesis pathway. mdpi.com Future biotechnological approaches aim to enhance lincomycin production by manipulating such regulatory genes or by overexpressing genes involved in the synthesis of precursors like L-tyrosine, thereby removing bottlenecks in the metabolic pathway. mdpi.com

Future Analytical and Characterization Challenges

The complex nature of this compound and its formulations presents ongoing analytical challenges. A primary concern is the detection, isolation, and structural elucidation of impurities and related substances that can arise during synthesis or degradation. nih.govresearchgate.net

Regulatory standards require a thorough understanding of any impurity present at levels of 0.05% or higher. nih.govresearchgate.net Advanced chromatographic techniques are essential for this task. Studies using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have successfully identified numerous impurities in bulk drug samples. nih.gov The development of more sensitive methods, such as Ultra-Fast Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UFLC-Q-TOF-MS/MS), has led to the detection of previously unknown related substances. researchgate.net

A significant future challenge lies in the continuous development and validation of analytical methods that are robust, specific, and efficient. scirp.org The chemical properties of this compound, with its hydrophobic palmitate tail and basic clindamycin core, complicate chromatographic separation, requiring careful optimization of mobile phase pH and stationary phase chemistry (e.g., using a cyano column) to achieve reliable results. scirp.org Another challenge is the characterization of the drug within complex delivery systems, which requires techniques to confirm not just the quantity of the drug, but also its physical state (e.g., amorphous vs. crystalline) and its interaction with the carrier matrix. nih.gov

Table 3: Examples of Identified Impurities in Clindamycin Palmitate Hydrochloride

Impurity Name Analytical Method(s) Used for Characterization Source
Clindamycin Palmitate Sulphoxides (α/β isomers) HPLC, LC-MS, NMR, IR nih.gov
Lincomycin Palmitate HPLC, LC-MS, NMR, IR nih.gov
Epicindamycin Palmitate HPLC, LC-MS, NMR, IR nih.gov
Clindamycin B-Palmitate HPLC, LC-MS, NMR, IR nih.gov
Clindamycin Laurate HPLC, LC-MS, NMR, IR nih.gov
Clindamycin Nonanoate UFLC-Q-TOF-MS/MS researchgate.net
Clindamycin Decanoate UFLC-Q-TOF-MS/MS researchgate.net

Q & A

Q. What is the mechanism by which clindamycin 3-palmitate hydrochloride is activated in physiological environments?

Answer: this compound is a prodrug requiring enzymatic or chemical hydrolysis of its ester bond to release active clindamycin. The reaction is pH-dependent and occurs predominantly in the gastrointestinal tract after oral administration. Hydrolysis is catalyzed by esterases or non-enzymatic acid/base conditions, with the rate influenced by pH, temperature, and enzymatic activity. Researchers can monitor hydrolysis kinetics using HPLC to quantify clindamycin release over time under simulated physiological conditions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) .

Q. What standardized HPLC protocols are recommended for quantifying this compound in drug formulations?

Answer: The USP methodology (as of 2008) specifies a mobile phase of acetonitrile:water (65:35) with 0.1% trifluoroacetic acid, a C18 column, and UV detection at 210 nm. The standard preparation involves dissolving the compound in mobile phase at ~14 mg/mL. System suitability requires a resolution ≥2.0 between clindamycin and related impurities. Researchers should validate the method for linearity (e.g., 80–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. How do formulation parameters influence the stability of clindamycin hydrochloride in controlled-release tablets?

Answer: Key parameters include excipient compatibility (e.g., sodium alginate, HPMC K15M), moisture content (<5% to prevent hydrolysis), and storage conditions (25°C/60% RH for long-term stability). Preformulation studies using FTIR can confirm drug-excipient interactions. Accelerated stability testing at 40°C/75% RH for 3 months helps predict shelf life. Dissolution profiles (e.g., ≥80% release within 12 hours) should remain consistent across batches .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize 3D-printed clindamycin tablets for tailored drug release?

Answer: RSM designs (e.g., Box-Behnken) can model the effects of laser scanning speed (150–300 mm/s), MCC (10–30%), and lactose monohydrate (LMH, 20–40%) on tablet hardness, disintegration time, and dissolution. For example, higher laser speeds reduce hardness but increase porosity (24–31% at 200–300 mm/s). Validation involves comparing predicted vs. empirical values (e.g., ±5% error). X-ray micro-CT and DSC confirm structural integrity and crystallinity changes in LMH .

Q. What analytical strategies resolve contradictions in clindamycin quantification when using HPLC vs. microchip capillary electrophoresis?

Answer: HPLC offers high sensitivity for impurities (e.g., lincomycin) but requires longer run times (~15 minutes). Microchip capillary electrophoresis (MCE) with contactless conductivity detection enables rapid analysis (~1 minute) using 2.0 mM HAc-NaAc buffer (pH 4.7) at 1.5 kV. Researchers should cross-validate methods by spiking known concentrations into placebo formulations and assessing recovery rates (±5%). Discrepancies may arise from matrix effects (e.g., excipient interference in MCE) .

Q. How can in vitro-in vivo correlations (IVIVC) be established for floating drug delivery systems of clindamycin?

Answer: IVIVC requires matching in vitro dissolution profiles (e.g., USP Apparatus II at 50 rpm, pH 1.2 → 6.8) with pharmacokinetic data (Cmax, Tmax, AUC). Floating systems using sodium bicarbonate (CO2 generation) and HPMC (gel layer formation) should achieve >12-hour buoyancy and zero-order release. Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., ester hydrolysis). Bioequivalence studies in animal models compare F4 formulation (12-hour release) vs. immediate-release tablets .

Q. What methodologies assess ribosomal binding affinity of clindamycin in antibiotic-resistant bacterial strains?

Answer:

  • Ribosome binding assays: Use purified 50S ribosomal subunits and radiolabeled clindamycin to measure binding affinity (Kd) via scintillation counting.
  • Resistance profiling: PCR identifies erm genes (methylase-mediated resistance) or mutations in 23S rRNA.
  • Time-kill studies: Expose resistant strains (e.g., methicillin-resistant Staphylococcus aureus) to sub-MIC clindamycin concentrations and monitor viability over 24 hours. Synergy with aminoglycosides can be tested using checkerboard assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.